molecular formula C30H22N8O4 B5232755 1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]

1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]

Cat. No. B5232755
M. Wt: 558.5 g/mol
InChI Key: BYTGMAUYPBPBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is an example of a bis-benzimidazole derivative, which has been shown to exhibit a range of biological activities, including anti-tumor and anti-viral properties. In

Mechanism of Action

The mechanism of action of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is not fully understood. However, it has been proposed that the compound may act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound may inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In terms of physiological effects, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo.

Advantages and Limitations for Lab Experiments

One advantage of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is its potential as an anti-tumor agent. Additionally, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]'. One area of interest is in further elucidating the compound's mechanism of action, which may lead to the development of more effective anti-tumor and anti-viral agents. Additionally, studies could be conducted to investigate the compound's potential use in combination with other chemotherapeutic agents. Finally, further studies could be conducted to evaluate the compound's safety and efficacy in vivo, which could lead to its development as a therapeutic agent.

Synthesis Methods

The synthesis of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' involves the reaction of 1,2-ethylenediamine with 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product. This synthesis method has been found to be efficient and reproducible, making it a viable option for large-scale synthesis of the compound.

Scientific Research Applications

The compound '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' has been studied for its potential applications in scientific research. One area of interest is in the development of anti-tumor agents. Studies have shown that the compound exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to have anti-viral properties, inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N8O4/c39-37(40)25-5-1-3-21(13-25)17-31-23-7-9-29-27(15-23)33-19-35(29)11-12-36-20-34-28-16-24(8-10-30(28)36)32-18-22-4-2-6-26(14-22)38(41)42/h1-10,13-20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTGMAUYPBPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N(C=N3)CCN4C=NC5=C4C=CC(=C5)N=CC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine

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